molecular formula C24H21BrN2O4 B302091 N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302091
M. Wt: 481.3 g/mol
InChI Key: CAPJJFJPKVNCGF-WGARJPEWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as BDF, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDF is a derivative of naphtho[2,1-b]furan, a heterocyclic compound that has been shown to exhibit a wide range of biological activities.

Scientific Research Applications

N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been used in the development of new drug delivery systems and imaging agents for medical diagnosis.

Mechanism of Action

The exact mechanism of action of N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in the development and progression of diseases. N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the regulation of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to exhibit potent antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus.

Advantages and Limitations for Lab Experiments

N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for use in scientific research, including its high purity, high yield, and well-defined chemical structure. N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is also relatively stable and can be easily synthesized in large quantities. However, N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, including the development of new drug delivery systems and imaging agents based on N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide also has potential applications in the development of new therapeutic agents for the treatment of cancer, viral infections, and inflammatory disorders. Further research is needed to fully understand the mechanism of action of N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide and its potential applications in scientific research.

Synthesis Methods

N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a multistep process that involves the reaction of 3-bromo-4,5-diethoxybenzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. The synthesis of N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been optimized to yield high purity and high yield, making it an attractive compound for scientific research.

properties

Product Name

N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C24H21BrN2O4

Molecular Weight

481.3 g/mol

IUPAC Name

N-[(Z)-(3-bromo-4,5-diethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C24H21BrN2O4/c1-3-29-21-12-15(11-19(25)23(21)30-4-2)14-26-27-24(28)22-13-18-17-8-6-5-7-16(17)9-10-20(18)31-22/h5-14H,3-4H2,1-2H3,(H,27,28)/b26-14-

InChI Key

CAPJJFJPKVNCGF-WGARJPEWSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OCC

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.